molecular formula C12H16N2 B3064144 (2-Indol-1-yl-ethyl)-dimethyl-amine CAS No. 87482-09-5

(2-Indol-1-yl-ethyl)-dimethyl-amine

Cat. No.: B3064144
CAS No.: 87482-09-5
M. Wt: 188.27 g/mol
InChI Key: PSHKCPACSIZILK-UHFFFAOYSA-N
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Description

(2-Indol-1-yl-ethyl)-dimethyl-amine is a tertiary amine derivative featuring an indole ring linked to a dimethylaminoethyl group. These compounds are of interest in medicinal chemistry due to the indole nucleus’s prevalence in bioactive molecules, including neurotransmitters and enzyme inhibitors. The dimethylamine group enhances basicity and solubility, which may influence pharmacokinetic properties .

Properties

CAS No.

87482-09-5

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

2-indol-1-yl-N,N-dimethylethanamine

InChI

InChI=1S/C12H16N2/c1-13(2)9-10-14-8-7-11-5-3-4-6-12(11)14/h3-8H,9-10H2,1-2H3

InChI Key

PSHKCPACSIZILK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C=CC2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indole Ring

  • [2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine
    • Structure : Fluorine at the indole 4-position.
    • Impact : The electron-withdrawing fluorine substituent may alter electronic density, affecting receptor binding or metabolic stability. Molecular weight = 206.26 .
  • 2-Me-DMT (dimethyl[2-(2-methyl-1H-indol-3-yl)ethyl]amine)
    • Structure : Methyl group at the indole 2-position.
    • Impact : Steric hindrance from the methyl group could modulate interactions with biological targets, such as serotonin receptors .

Indoline vs. Indole Derivatives

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine Structure: Saturated indoline ring with a primary amine at the 5-position. Impact: Reduced aromaticity compared to indole derivatives may decrease π-π stacking interactions but improve metabolic stability.
  • 2-(2,3-Dihydro-1H-indol-1-yl)ethylamine
    • Structure : Saturated indoline ring with a methylamine group.
    • Impact : The partially saturated ring and methyl substitution influence lipophilicity and bioavailability (MW: 176.26) .

Heterocyclic Modifications

  • 2-(1H-Indol-3-yl)-2-thiophen-2-ylethanamine Structure: Thiophene substituent replacing one indole hydrogen.

Pharmacological and Physicochemical Properties

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Reference
(2-Indol-1-yl-ethyl)-dimethyl-amine C₁₂H₁₆N₂ 188.27 (calc.) Indole-1-yl, dimethylaminoethyl Hypothesized serotonin analog
[2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine C₁₂H₁₅FN₂ 206.26 4-Fluoroindole Enhanced electronegativity
2-Me-DMT C₁₃H₁₈N₂ 202.30 2-Methylindole Steric modulation of receptor binding
(2,3-Dihydro-1H-indol-5-ylmethyl)amine C₉H₁₂N₂ 148.21 Indoline, primary amine Intermediate for bioactive methanamines
2-(2,3-Dihydro-1H-indol-1-yl)ethylamine C₁₁H₁₆N₂ 176.26 Indoline, methylamine Improved metabolic stability

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